molecular formula C25H33NO4 B12424329 N-Acetyl Norgestimate-d6

N-Acetyl Norgestimate-d6

Cat. No.: B12424329
M. Wt: 417.6 g/mol
InChI Key: JWLHCJCKDYVRNJ-RWWDXLKWSA-N
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Description

N-Acetyl Norgestimate-d6 is a deuterium-labeled derivative of N-Acetyl Norgestimate. This compound is primarily used as a reagent in click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition reactions. The presence of deuterium atoms in its structure makes it valuable for various scientific research applications, particularly in the field of drug development and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl Norgestimate-d6 involves the incorporation of deuterium atoms into the N-Acetyl Norgestimate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Acetyl Norgestimate-d6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl Norgestimate-d6 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Acetyl Norgestimate-d6 involves its role as a reagent in click chemistry. The alkyne group in this compound reacts with azide groups in other molecules to form triazole rings through CuAAC reactions. This reaction is facilitated by a copper catalyst, which enhances the reaction rate and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research, such as improved stability and altered pharmacokinetic properties. This makes it particularly valuable in drug development and analytical applications .

Biological Activity

N-Acetyl Norgestimate-d6 is a deuterated derivative of Norgestimate, a synthetic progestin commonly used in hormonal contraceptives. This compound has garnered attention in pharmacological research due to its unique properties and biological activities, which closely resemble those of its non-deuterated form. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and applications in research.

  • Molecular Formula : C25_{25}H27_{27}D6_6NO4_4
  • Molecular Weight : 417.57 g/mol
  • CAS Number : 1263195-02-3

This compound functions primarily as a progestin, influencing hormonal pathways related to reproductive health. Its mechanism involves:

  • Binding Affinity : It interacts with progesterone receptors, mimicking the action of natural progesterone. This interaction modulates gene expression involved in reproductive processes.
  • Inhibition of Ovulation : Similar to other progestins, it inhibits ovulation by preventing the surge of luteinizing hormone (LH) necessary for ovulation to occur .

Pharmacokinetics

The incorporation of deuterium atoms enhances the metabolic stability and alters the pharmacokinetic profile of this compound compared to its non-deuterated counterpart. Key pharmacokinetic characteristics include:

  • Absorption and Distribution : The deuterated form exhibits altered absorption rates, which can affect its bioavailability and distribution in biological systems.
  • Metabolic Pathways : It is metabolized through similar pathways as Norgestimate, but the presence of deuterium can lead to slower metabolic degradation .

Biological Activities

This compound exhibits several significant biological activities:

  • Progestational Effects : It promotes endometrial stability and reduces the risk of endometrial hyperplasia.
  • Anti-androgenic Effects : While primarily a progestin, it may exhibit some anti-androgenic properties depending on dosage and context.

Comparative Analysis

The following table compares this compound with other related compounds:

Compound NameStructure FeaturesUnique Attributes
NorgestimateNon-deuterated formWidely used progestin
LevonorgestrelSimilar progestin structureMore potent contraceptive effects
DesogestrelProdrug form with similar actionRapid metabolism to active form
DrospirenoneAnti-androgenic propertiesDual action as both progestin and anti-androgen
This compound Deuterated derivativeEnhanced metabolic stability

Case Studies and Research Findings

  • Internal Standard in Mass Spectrometry : this compound is frequently used as an internal standard in mass spectrometry for analyzing Norgestimate levels in biological samples. Its structural similarity ensures accurate quantification by compensating for variations during sample preparation.
  • Pharmacological Studies : In various studies, it has been shown that doses as low as 0.5 mg/kg can effectively inhibit ovulation in female rats, demonstrating its potency as a contraceptive agent .
  • Metabolic Stability Research : Research indicates that the incorporation of deuterium into pharmaceutical compounds like this compound can significantly enhance their metabolic stability, allowing for more reliable tracking in pharmacokinetic studies .

Properties

Molecular Formula

C25H33NO4

Molecular Weight

417.6 g/mol

IUPAC Name

[(3E,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/b26-19+/t20-,21+,22+,23-,24-,25-/m0/s1/i7D2,8D2,15D,20D

InChI Key

JWLHCJCKDYVRNJ-RWWDXLKWSA-N

Isomeric SMILES

[2H]C\1=C2[C@](CC(/C1=N\OC(=O)C)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H]

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34

Origin of Product

United States

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